molecular formula C21H27NO2 B3755721 N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide

N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3755721
M. Wt: 325.4 g/mol
InChI Key: NDNPVOPFCRXMEA-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with diethyl groups at the 2 and 6 positions, and a butanamide chain attached to a phenoxy group substituted with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Phenoxybutanamide Backbone: This can be achieved by reacting 4-bromobutanoyl chloride with 3-methylphenol in the presence of a base such as triethylamine to form 4-(3-methylphenoxy)butanoyl chloride.

    Amidation Reaction: The 4-(3-methylphenoxy)butanoyl chloride is then reacted with 2,6-diethylaniline in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide: is similar to other amides with phenyl and phenoxy groups, such as:

Uniqueness

  • The unique substitution pattern on the phenyl and phenoxy groups of this compound may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the development of new drugs and materials with specific desired properties.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-17-10-7-11-18(5-2)21(17)22-20(23)13-8-14-24-19-12-6-9-16(3)15-19/h6-7,9-12,15H,4-5,8,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNPVOPFCRXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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